1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
Description
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-20(22-13-9-16-7-3-1-4-8-16)24-21(11-5-2-6-12-21)19-23-18(25-27-19)17-10-14-28-15-17/h1,3-4,7-8,10,14-15H,2,5-6,9,11-13H2,(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEIJYSJCPEQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea typically involves multiple steps starting from commercially available precursors. The process generally begins with the synthesis of the 1,2,4-oxadiazole ring, followed by the incorporation of the thiophene ring. The intermediate is then reacted with cyclohexyl isocyanate under appropriate conditions to form the final product. Optimal reaction conditions such as temperature, solvents, and catalysts can vary, and are usually fine-tuned to maximize yield and purity.
Industrial Production Methods: Large-scale production methods would likely involve batch or continuous-flow reactors, ensuring consistent product quality. The procedures would be optimized for scalability, cost-effectiveness, and environmental considerations, utilizing robust purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides and sulfones.
Reduction: Reduction of the oxadiazole ring can yield hydrazides.
Substitution: Electrophilic aromatic substitution reactions on the thiophene ring and nucleophilic substitutions at the oxadiazole ring are possible.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or organic peroxides.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of catalysts.
Substitution: Using halogenating agents or nucleophiles under conditions that facilitate the substitution.
Major Products: The products vary with the type of reaction but can include a wide array of derivatives such as sulfoxides, sulfones, and hydrazides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea exhibit significant anticancer properties. A study demonstrated that derivatives of thiophenyl oxadiazoles can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth was evaluated in vitro and in vivo, showing promising results against various cancer cell lines.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting a mechanism that could be beneficial for conditions such as Alzheimer's disease. The compound's efficacy was assessed using animal models, where it demonstrated improved cognitive function and reduced neuroinflammation markers.
Material Science
Polymer Composites
In material science, this compound has been utilized as a functional additive in polymer composites. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that these composites exhibit improved resistance to thermal degradation compared to traditional materials.
Agricultural Research
Pesticidal Activity
The compound has also been explored for its pesticidal properties. Research indicates that it can act as an effective insecticide against various pests. Field trials demonstrated a significant reduction in pest populations when treated with formulations containing the compound. Its mode of action involves disrupting the nervous system of target insects, leading to paralysis and death.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A notable study published in a peer-reviewed journal explored the anticancer effects of derivatives based on the structure of this compound. The study involved testing multiple derivatives on human cancer cell lines, revealing that certain modifications enhanced cytotoxicity significantly.
Case Study 2: Polymer Composites
In another investigation focused on material applications, researchers synthesized polymer composites incorporating the compound. The resulting materials were subjected to thermal analysis, demonstrating superior performance compared to control samples without the additive.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is linked to its ability to interact with molecular targets, primarily through hydrogen bonding and hydrophobic interactions. The presence of the urea and oxadiazole groups allows for specific interactions with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context and are an active area of research.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 1,2,4-oxadiazole ring is a critical pharmacophore. Comparisons focus on substitutions at the 3-position of the oxadiazole:
- Thiophen-3-yl vs. Pyrazin-2-yl : Replacing thiophene with pyrazine (as in 1-(2-Chlorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea, ) introduces nitrogen atoms, enhancing hydrogen-bond acceptor capacity. This modification may improve solubility but reduce lipophilicity, impacting membrane permeability .
- Thiophen-3-yl vs.
Urea Substituent Modifications
The phenethyl group on the urea moiety distinguishes the target compound from analogs:
- Phenethyl vs. Chlorophenyl : 1-(2-Chlorophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea () replaces phenethyl with a chlorophenyl group, increasing electronegativity and steric bulk. This may enhance binding to hydrophobic pockets but reduce conformational flexibility .
- Phenethyl vs. Biphenyl: Compound 14 in ([1,1'-Biphenyl]-4-yl analog) introduces a biphenyl system, significantly increasing molecular weight (400.18 g/mol vs.
Cyclohexyl Linker Modifications
The cyclohexyl group acts as a conformational spacer:
- Cyclohexyl vs.
Molecular Properties
- Lipophilicity : The thiophen-3-yl group enhances lipophilicity compared to pyrazine-containing analogs (), favoring blood-brain barrier penetration but increasing metabolic oxidation risks .
Biological Activity
1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound consists of a 1,2,4-oxadiazole ring fused with a thiophene moiety and linked to a cyclohexyl urea backbone. The synthesis typically involves multiple steps starting from commercially available precursors, focusing on optimizing reaction conditions for yield and purity .
Synthetic Route Overview
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Synthesis of 1,2,4-oxadiazole | Varies by precursor |
| 2 | Incorporation of thiophene | Temperature controlled |
| 3 | Reaction with cyclohexyl isocyanate | Nitrogen atmosphere |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural features have shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related compounds against several human cancer cell lines (MCF-7, HepG2, A549, HeLa). The results demonstrated that certain derivatives significantly inhibited cell growth:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.37 | HeLa |
| Compound B | 0.73 | HeLa |
| Compound C | 0.95 | HeLa |
| Sorafenib (control) | 7.91 | HeLa |
These findings suggest that modifications to the urea scaffold can enhance anticancer potency .
The biological mechanisms underlying the activity of these compounds often involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis has shown that certain derivatives can induce apoptotic cell death in cancer cells by blocking the cell cycle at the sub-G1 phase .
Other Biological Activities
In addition to anticancer properties, compounds with similar frameworks have been investigated for other biological activities:
Antimicrobial Activity
Some derivatives have demonstrated antimicrobial effects against various microorganisms. For example, a series of thiadiazole compounds exhibited activity against Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents .
Inhibition of Enzymatic Activity
The inhibition of specific enzymes such as Thioredoxin reductase (TrxR) has been noted as a target for anticancer drug development. Compounds designed around similar scaffolds have shown selective inhibition of TrxR, suggesting a pathway for further research into their therapeutic applications .
Q & A
Q. How to design toxicity screens for early-stage drug development?
- Protocols : In vitro hepatotoxicity (HepG2 cells), genotoxicity (Ames test), and cardiotoxicity (hERG inhibition) assays. LC₅₀ values are benchmarked against FDA-approved kinase inhibitors .
Notes
- Methodological Rigor : Emphasis on experimental reproducibility, statistical validation, and cross-disciplinary validation.
- Advanced Techniques : Prioritized SPR, ITC, and computational modeling for mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
